
N-(Pyridin-4-yl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(Pyridin-4-yl)cyclopropanecarboxamide (IUPAC name: (1S,2S)-2-phenyl-N-(pyridin-4-yl)cyclopropanecarboxamide) is a cyclopropane-containing compound characterized by a carboxamide group bridging a cyclopropane ring and a pyridin-4-yl moiety. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol . The stereospecific (1S,2S) configuration of the cyclopropane ring and the planar pyridine group contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Vorbereitungsmethoden
Direct Acylation of 4-Aminopyridine with Cyclopropanecarbonyl Chloride
The most straightforward method for synthesizing N-(pyridin-4-yl)cyclopropanecarboxamide involves the acylation of 4-aminopyridine with cyclopropanecarbonyl chloride. This approach leverages the nucleophilic properties of the amine group to form the amide bond.
Reaction Mechanism and Conditions
Cyclopropanecarbonyl chloride reacts with 4-aminopyridine in the presence of a base such as pyridine or triethylamine, which neutralizes HCl generated during the reaction. The process typically uses dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at room temperature or under mild reflux (40–60°C) . For example, a protocol adapted from GSK-3β inhibitor synthesis involves stirring equimolar amounts of 4-aminopyridine and cyclopropanecarbonyl chloride in DCM with triethylamine for 2–4 hours, achieving yields of 75–85% after purification by column chromatography .
Challenges and Mitigation Strategies
A major challenge is the hygroscopic nature of cyclopropanecarbonyl chloride, which necessitates anhydrous conditions. Side reactions, such as over-acylation or pyridine ring chlorination, are minimized by maintaining stoichiometric control and low temperatures (0–5°C during reagent mixing) .
In Situ Generation of Cyclopropanecarbonyl Chloride
For laboratories lacking access to preformed cyclopropanecarbonyl chloride, in situ generation from cyclopropanecarboxylic acid offers a practical alternative.
Protocol Using Thionyl Chloride
Cyclopropanecarboxylic acid is treated with thionyl chloride (1.2–1.5 equivalents) in DCM or toluene at 20–40°C for 1–2 hours. The resulting acyl chloride is then directly reacted with 4-aminopyridine without isolation. This method, derived from nitropyridine derivative synthesis , achieves comparable yields (70–78%) to the preformed chloride route. Excess thionyl chloride is removed via distillation or evaporation under reduced pressure to prevent side reactions.
Alternative Chlorinating Agents
Phosphorus pentachloride (PCl₅) and oxalyl chloride have also been employed, though thionyl chloride is preferred due to milder conditions and easier byproduct removal .
Palladium-Catalyzed Cross-Coupling in Pyridine Functionalization
While less common for this specific compound, palladium-catalyzed cross-coupling can construct the pyridine ring post-amide formation. This method is advantageous for introducing substituents on the pyridine core.
Suzuki-Miyaura Coupling
A halogenated cyclopropanecarboxamide intermediate (e.g., N-(4-bromopyridin-2-yl)cyclopropanecarboxamide) undergoes coupling with aryl boronic acids. Using Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base in dioxane/water at 90°C, this approach achieves moderate yields (60–70%) . For N-(pyridin-4-yl) derivatives, selective coupling at the 4-position requires careful ligand selection to avoid regiochemical issues.
Microwave-Assisted and Solvent-Free Approaches
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Accelerated Acylation
Combining 4-aminopyridine and cyclopropanecarbonyl chloride under microwave irradiation (100–150 W, 80–100°C) in DCM shortens reaction times to 10–15 minutes while maintaining yields above 80% . Solvent-free conditions have also been explored, though they require precise temperature control to prevent decomposition.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each method:
Method | Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Direct Acylation | Cyclopropanecarbonyl chloride, NEt₃ | DCM, RT, 2–4 h | 75–85 | ≥95 |
In Situ Acyl Chloride | Cyclopropanecarboxylic acid, SOCl₂ | DCM, 40°C, 1–2 h | 70–78 | 90–95 |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/H₂O, 90°C, 1–3 h | 60–70 | 85–90 |
Microwave-Assisted | Cyclopropanecarbonyl chloride | MW, 100°C, 10–15 min | 80–85 | ≥95 |
Industrial-Scale Considerations
For large-scale production, the in situ acyl chloride method is preferred due to cost-effectiveness and reduced handling of volatile reagents. Continuous flow systems have been proposed to enhance safety and throughput, particularly for exothermic acylation steps .
Analyse Chemischer Reaktionen
N-pyridin-4-ylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-pyridin-4-ylcyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of N-pyridin-4-ylcyclopropanecarboxamide involves its interaction with specific molecular targets. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations:
- Substituent Diversity : The target compound’s pyridin-4-yl group distinguishes it from analogs like Compound 44 (thiazole-linked pyridine) and Cyclopropylfentanyl (piperidine-phenyl). The position of nitrogen in the pyridine ring (e.g., 4 vs. 3 in other analogs) significantly alters electronic properties and hydrogen-bonding capacity .
- Synthetic Efficiency : Yields for analogs vary widely. For example, Compound 45 is synthesized at 9% yield, likely due to steric hindrance from the methylpiperazinyl group, whereas the target compound’s stereospecific synthesis may require specialized catalysts.
Antiprion and Neuroprotective Agents
- Compound 44 and related derivatives demonstrate efficacy in prion disease models, attributed to their thiazole-pyridine scaffolds enhancing blood-brain barrier penetration. In contrast, the target compound’s lack of a thiazole moiety may limit its applicability in neurodegenerative diseases unless modified .
- Compound 22 , with a cyanophenyl group, shows neuroprotective effects via GSK-3β inhibition, suggesting that electron-withdrawing groups (e.g., cyano) enhance target binding compared to the target compound’s phenyl group .
Psychoactive and Opioid Effects
- Cyclopropylfentanyl highlights the role of the cyclopropanecarboxamide group in opioid receptor binding. Replacing its N-phenyl group with pyridin-4-yl (as in the target compound) could reduce μ-opioid receptor affinity, demonstrating how substituents dictate pharmacological profiles .
Anticancer Potential
- Tozasertib Lactate , containing a cyclopropanecarboxamide subunit, inhibits Aurora kinases in cancer cells. The target compound’s pyridine ring could be leveraged similarly but requires functionalization (e.g., adding sulfonyl or piperazinyl groups) to enhance kinase binding .
Physicochemical Properties
- Solubility : The pyridin-4-yl group in the target compound imparts moderate polarity, likely enhancing aqueous solubility compared to N-(1-Benzylpiperidin-4-yl) , which has a hydrophobic benzyl group.
- Stability : Cyclopropane rings are strain-sensitive, but analogs like Compound 19 with sulfonyl groups show improved stability under physiological conditions, suggesting opportunities for structural optimization.
Biologische Aktivität
N-(Pyridin-4-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a cyclopropane moiety , contributing to its unique chemical reactivity. The molecular formula is , indicating the presence of two nitrogen atoms, which are crucial for its biological activity.
Property | Details |
---|---|
Molecular Formula | |
Structure | Pyridine ring + Cyclopropane |
Key Functional Groups | Carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways , particularly those involved in sterol biosynthesis . This compound has been shown to disrupt the biosynthesis of sterols in organisms such as Mycobacterium tuberculosis, potentially leading to cell membrane destabilization and cell death.
Target Enzymes
- Sterol Biosynthesis Enzymes : The compound targets enzymes critical for sterol production, thereby inhibiting their function.
- Receptor Binding : It is believed that this compound exerts its effects by binding to specific receptors involved in these pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest potential antimicrobial properties against various pathogens.
- Antiviral Properties : Ongoing research is evaluating its efficacy against viral infections.
- Cancer Research : Its structural similarities with known anticancer agents prompt investigations into its anti-proliferative effects on cancer cell lines.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound may exhibit favorable absorption and distribution characteristics, although specific data on its pharmacokinetics are still limited. The use of pharmacokinetic-pharmacodynamic (PK-PD) modeling could provide insights into its behavior in biological systems.
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- A study on related compounds indicated that derivatives with similar structures displayed significant GSK-3β inhibitory activity, suggesting that this compound may also possess this capability, with IC50 values ranging from 10 to 1314 nM depending on substituents .
Comparative Analysis
The compound can be compared with similar compounds to highlight its unique properties:
Compound Name | Biological Activity |
---|---|
Pyridine-4-carboxamide | Lacks cyclopropane; different reactivity |
Cyclopropanecarboxamide | Lacks pyridine; distinct applications |
N-(5-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide | Potential antitumor activity |
Q & A
Q. (Basic) What synthetic routes are commonly employed to synthesize N-(Pyridin-4-yl)cyclopropanecarboxamide derivatives?
Derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions using pinacol boronate intermediates and bromopyridines. For example, compounds like N-(4-(4-(2-methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide were synthesized with yields ranging from 6% to 43% by reacting pinacolboronate intermediates with brominated pyridines under palladium catalysis . Reaction optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., dioxane/water), and purification via column chromatography.
Q. (Basic) What analytical techniques are critical for confirming the molecular structure of this compound derivatives?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., SHELXL refinement for crystal structure determination ).
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent integration and cyclopropane ring integrity. For instance, cyclopropane protons typically appear as a multiplet at δ 1.2–1.6 ppm .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Q. (Advanced) How can researchers address low yields in the synthesis of cyclopropanecarboxamide derivatives?
Yield discrepancies (e.g., 6% vs. 43% in ) may arise from steric hindrance, electronic effects of substituents, or side reactions. Mitigation strategies:
- Optimize reaction conditions : Increase catalyst loading, use microwave-assisted heating, or employ high-boiling solvents (e.g., DMF) to enhance reactivity.
- Purification adjustments : Use preparative HPLC for polar byproducts.
- Substituent tuning : Electron-donating groups on pyridine improve coupling efficiency .
Q. (Advanced) How should researchers design experiments to evaluate the biological activity of this compound derivatives?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like CHK1 (e.g., compound GDC-0575 showed CHK1 inhibition at IC₅₀ = 27 nM ).
- Solubility testing : Use DMSO or ethanol as carriers (e.g., 75 mg/mL solubility in DMSO for in vitro assays ).
- Pharmacokinetic (PK) studies : Assess bioavailability via animal models, monitoring plasma concentration over time .
Q. (Advanced) How can contradictions in spectral or crystallographic data be resolved?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values .
- Redundant refinement : Use SHELXL’s iterative refinement tools (e.g., TWIN/BASF commands) to resolve disordered crystal structures .
- Repeat experiments : Ensure consistency in synthetic batches or crystallization conditions .
Q. (Advanced) What advanced crystallographic methods are recommended for structural analysis of cyclopropanecarboxamide derivatives?
- SHELXL refinement : Leverage features like hydrogen-bond restraints, anisotropic displacement parameters, and twin refinement for high-resolution structures .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .
- Deposition in databases : Submit CIF files to repositories like CCDC (Cambridge Structural Database) for peer validation .
Q. (Advanced) How can structure-activity relationship (SAR) studies guide the optimization of cyclopropanecarboxamide derivatives?
- Substituent variation : Introduce groups like 4-methylpiperazine or methoxyethoxy to pyridine rings to enhance target binding (e.g., compound 45 vs. 44 in ).
- Bioisosteric replacement : Replace cyclopropane with spirocyclic or fused rings to improve metabolic stability.
- In silico docking : Use software like AutoDock to predict binding affinities to targets like JAK3 or CHK1 .
Q. (Advanced) What strategies improve the solubility and formulation of this compound for in vivo studies?
- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility.
- Nanoformulation : Use liposomes or PEGylated carriers to improve bioavailability .
- Co-solvent systems : Combine ethanol/Cremophor EL for intraperitoneal administration .
Q. (Advanced) How can computational modeling aid in understanding the reactivity of cyclopropanecarboxamide derivatives?
- DFT calculations : Predict reaction pathways (e.g., cyclopropane ring strain effects on nucleophilic attack).
- Molecular dynamics (MD) : Simulate ligand-protein binding stability over time .
- ADMET profiling : Use tools like SwissADME to estimate absorption and toxicity risks .
Q. (Advanced) How should stability studies be conducted for cyclopropanecarboxamide derivatives under varying conditions?
- Forced degradation : Expose compounds to heat (40–60°C), light, or acidic/basic conditions to identify degradation products via LC-MS.
- Long-term storage : Store lyophilized powders at -20°C or -80°C to prevent hydrolysis or oxidation .
- pH-dependent stability : Assess solubility and degradation in buffers (pH 1–9) to mimic physiological environments .
Eigenschaften
IUPAC Name |
N-pyridin-4-ylcyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWBNVTMKLWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.